3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Overview
Description
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, sulfonyl chlorides, and fluorinated compounds. The key steps may involve:
Nucleophilic Substitution: Reaction of aniline derivatives with sulfonyl chlorides to form sulfonamides.
Cyclization: Formation of the quinoline core through cyclization reactions.
Functional Group Modification: Introduction of the piperazine and fluorine groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl groups.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield quinolone N-oxides, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of quinolones are explored for their therapeutic potential. This compound may be evaluated for its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives, such as:
Ciprofloxacin: A widely used antibiotic.
Norfloxacin: Another antibiotic with similar structural features.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
What sets 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-8-28-9-11-29(12-10-28)22-15-21-19(14-20(22)26)25(30)24(16-27(21)4)33(31,32)23-13-17(2)6-7-18(23)3/h6-7,13-16H,5,8-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMVDFEQQHWQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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